Azido-PEG6-amine

Übersicht

Beschreibung

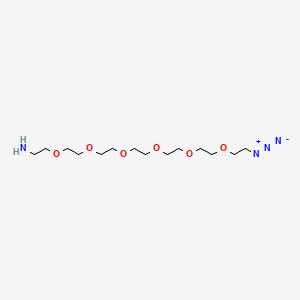

Azido-PEG6-amine is a heterobifunctional polyethylene glycol (PEG) derivative that contains both an azide group and an amine group. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable triazole linkages through azide-alkyne cycloaddition reactions. The presence of the PEG spacer enhances its solubility in aqueous media, making it suitable for various biological and chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG6-amine typically involves the following steps:

Monotosylation of PEG: The process begins with the selective monotosylation of linear, symmetrical PEG to introduce a tosyl group at one end.

Azide Introduction: The tosylated PEG is then reacted with sodium azide to replace the tosyl group with an azide group.

Amine Termination: The other end of the PEG chain is functionalized with an amine group either by reduction of the azide or by nucleophilic substitution using ammonia.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified using techniques such as size exclusion chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Azido-PEG6-amine undergoes various chemical reactions, including:

Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.

Substitution: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine linkages

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate are commonly used as the catalyst system.

Reduction: Borontrifluoride diethyl etherate and sodium iodide are used for the reduction of azides to amines.

Substitution: Carboxylic acids, NHS esters, and carbonyl compounds are used for reactions with the amine group.

Major Products Formed

Triazoles: Formed from click chemistry reactions.

Amines: Formed from the reduction of azides.

Amides and Imines: Formed from substitution reactions involving the amine group

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Azido-PEG6-amine is primarily recognized for its role in bioconjugation through "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions allow for the selective attachment of biomolecules such as proteins, peptides, and nucleic acids.

Case Study: Targeted Drug Delivery

In a study exploring targeted drug delivery systems, researchers utilized this compound to conjugate a chemotherapeutic agent with a targeting moiety. The azide group reacted with an alkyne-modified targeting ligand, forming a stable triazole linkage. This conjugate demonstrated enhanced specificity towards cancer cells while minimizing systemic toxicity, illustrating the potential of this compound in creating effective targeted therapies .

Drug Delivery Systems

This compound enhances the properties of drug delivery vehicles such as nanoparticles and liposomes. By modifying their surfaces with this compound, researchers can improve solubility, stability, and biocompatibility.

Data Table: Comparison of Drug Delivery Systems

| Modification | Solubility | Stability | Biocompatibility | Targeting Efficiency |

|---|---|---|---|---|

| Standard Liposomes | Low | Moderate | High | Low |

| Liposomes with this compound | High | High | Very High | High |

A notable example involved the use of this compound to modify liposomal formulations for delivering RNA-based therapeutics. The modified liposomes exhibited significantly improved cellular uptake and therapeutic efficacy in preclinical models .

Surface Modification

The compound is also employed in the functionalization of surfaces in biosensors and medical devices. By anchoring this compound to surfaces, researchers can immobilize various biomolecules, enhancing detection capabilities.

Case Study: Biosensor Development

In developing a biosensor for glucose detection, this compound was utilized to immobilize glucose oxidase on a gold electrode surface. The resulting biosensor showed increased sensitivity and specificity for glucose detection compared to traditional methods, demonstrating the utility of this compound in biosensing applications .

Synthesis of Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in the synthesis of antibody-drug conjugates, which are pivotal in targeted cancer therapies. The non-cleavable nature of this linker ensures stability during circulation while allowing for effective drug release upon internalization by target cells.

Data Table: Characteristics of Antibody-Drug Conjugates

| Linker Type | Cleavability | Stability | Therapeutic Index |

|---|---|---|---|

| Non-cleavable (this compound) | No | High | Improved |

| Cleavable (MMAE Linker) | Yes | Moderate | Variable |

A clinical study demonstrated that ADCs utilizing this compound showed improved therapeutic indices compared to those using cleavable linkers, highlighting its effectiveness in enhancing the safety and efficacy profiles of cancer therapies .

Wirkmechanismus

The mechanism of action of Azido-PEG6-amine primarily involves its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are stable and biocompatible. This reaction is highly specific and efficient, making it ideal for bioconjugation and material synthesis. The amine group allows for further functionalization through reactions with carboxylic acids, NHS esters, and carbonyl compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azido-PEG4-amine: Similar to Azido-PEG6-amine but with a shorter PEG spacer.

Azido-PEG8-amine: Similar to this compound but with a longer PEG spacer.

Amino-PEG6-azide: Contains the same functional groups but with reversed positions of the azide and amine groups

Uniqueness

This compound is unique due to its balanced PEG spacer length, which provides optimal solubility and flexibility for various applications. The presence of both azide and amine groups allows for versatile functionalization and bioconjugation, making it a valuable tool in chemical, biological, and medical research .

Biologische Aktivität

Azido-PEG6-amine is a versatile chemical compound characterized by its unique structure, which includes an azide functional group and an amine group connected by a hexaethylene glycol (PEG6) spacer. Its molecular formula is , with a molecular weight of approximately 342.42 g/mol. This compound has gained significant attention in scientific research due to its applications in bioconjugation, drug delivery, and imaging techniques.

This compound itself does not exhibit specific biological activity; rather, it functions primarily as a linker molecule in bioconjugation processes. The biological activity is largely dependent on the biomolecules it is conjugated with. The azide group in this compound readily participates in click chemistry reactions, specifically:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : This reaction allows for the formation of stable triazole linkages between the azide and alkyne groups, facilitating the attachment of various biomolecules such as peptides, drugs, or imaging agents for targeted delivery or analysis in biological systems.

- Strain-promoted azide-alkyne cycloaddition (SPAAC) : Unlike CuAAC, SPAAC does not require metal catalysts and is effective under physiological conditions, making it suitable for live-cell labeling experiments.

Applications in Research and Industry

This compound has several notable applications:

- Bioconjugation : It is extensively used to create complex biomolecular architectures by linking drugs to targeting moieties or imaging agents.

- Drug Delivery : Enhances the solubility and stability of therapeutic agents in biological environments.

- Live-cell Imaging : Facilitates the visualization of biomolecules within living cells through efficient labeling techniques.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique characteristics of this compound compared to similar compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azido-PEG3-amine | Azide, Amine | Shorter PEG chain; less hydrophilic |

| Azido-PEG4-acid | Azide, Carboxylic Acid | Contains a carboxylic acid group |

| Azido-PEG6-NHS ester | Azide, NHS Ester | Incorporates an NHS ester for enhanced reactivity |

The long PEG spacer in this compound contributes to its hydrophilicity and enhances solubility compared to shorter PEG derivatives.

Study 1: Bioconjugation Efficiency

A study demonstrated the efficiency of this compound in bioconjugation processes involving various biomolecules. The results indicated that the compound facilitated high-yield conjugation reactions with peptides and proteins, significantly improving their solubility and stability in aqueous environments. The conjugates exhibited enhanced biological activity due to improved targeting capabilities.

Study 2: Live-cell Labeling Applications

Another research effort investigated the use of this compound for live-cell imaging. The study showcased its ability to label alkyne-modified lipids within living cells using SPAAC reactions. The results indicated successful incorporation of fluorescent tags into cellular membranes without disrupting cell viability, highlighting its potential for real-time imaging applications .

Study 3: Drug Delivery Systems

Research focused on using this compound as a linker in drug delivery systems revealed promising outcomes. The compound was utilized to attach therapeutic agents to targeting ligands, resulting in improved pharmacokinetics and biodistribution profiles in vivo. This study underscored the importance of linker design in optimizing drug delivery strategies .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4O6/c15-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-17-18-16/h1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQSTKKJKNUQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399240 | |

| Record name | Azido-PEG-amine (n=6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957486-82-7 | |

| Record name | Azido-PEG-amine (n=6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 957486-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.